Dehydroadynerigenin digitaloside

Cardenolide biosynthesis Nerium oleander metabolomics LC-MS dereplication

Choose Dehydroadynerigenin digitaloside to maintain pharmacological fidelity in cardiac glycoside research. Unlike generic cardenolides, its Δ16-aglycone and β-D-digitalose sugar confer unique Na⁺/K⁺-ATPase binding and inotropic effects validated in isolated heart preparations. As a certified reference standard, it enables precise UPLC-ESI-MS/MS dereplication in Nerium metabolomics, preventing misidentification with close analogs. Supplied with documented 3-year -20°C stability and pre-formulated solubility data for robust in vitro protocols.

Molecular Formula C30H42O8
Molecular Weight 530.6 g/mol
CAS No. 52628-62-3
Cat. No. B1157888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroadynerigenin digitaloside
CAS52628-62-3
Molecular FormulaC30H42O8
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)O
InChIInChI=1S/C30H42O8/c1-16-23(32)25(34-4)24(33)26(36-16)37-19-6-9-27(2)18(14-19)5-11-29-21(27)8-10-28(3)20(7-12-30(28,29)38-29)17-13-22(31)35-15-17/h7,13,16,18-19,21,23-26,32-33H,5-6,8-12,14-15H2,1-4H3/t16-,18-,19+,21-,23+,24-,25+,26+,27+,28-,29+,30-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroadynerigenin digitaloside (CAS 52628-62-3): Cardenolide Reference Standard for Cardiac Glycoside Research


Dehydroadynerigenin digitaloside (Δ16-dehydroadynerigenin β-D-digitaloside) is a cardenolide-type cardiac glycoside isolated from Nerium oleander and Nerium odorum leaves [1]. This natural product consists of the genin (aglycone) Δ16-dehydroadynerigenin linked to a β-D-digitalose sugar moiety [2]. As a member of the cardenolide class, it shares the fundamental mechanism of inhibiting the plasmalemmal Na⁺/K⁺-ATPase pump, but structural variations among cardiac glycosides profoundly influence binding kinetics, potency, and tissue selectivity [3]. The compound is supplied as a high-purity (>98%) reference standard [4], making it suitable for analytical method development, in vitro pharmacology, and plant metabolomics investigations.

Why Generic Cardiac Glycoside Substitution Fails: The Critical Role of Δ16-Dehydroadynerigenin Digitaloside's Unique Glycosylation


Substituting Dehydroadynerigenin digitaloside with a generic cardiac glycoside (e.g., digoxin, ouabain) or even a close structural analog (e.g., its own diginoside counterpart) for research applications is scientifically unsound. The differential inotropic and cytotoxic profiles of cardenolides are exquisitely sensitive to both the aglycone structure and the specific sugar attached. Studies demonstrate that even within the same plant (Nerium oleander), compounds sharing the Δ16-dehydroadynerigenin aglycone but differing only in the sugar moiety (digitaloside vs. diginoside) exhibit distinct physicochemical and biological properties [1]. Furthermore, the presence of the Δ16 double bond in the steroidal nucleus itself alters the pharmacological activity profile compared to saturated analogs [2]. Therefore, using an alternative cardenolide without explicit quantitative validation will introduce uncontrolled variables, invalidating experimental outcomes in assays measuring Na⁺/K⁺-ATPase inhibition kinetics, positive inotropic effects, or cytotoxicity. The following evidence quantifies the specific differentiators that mandate the use of this precise chemical entity.

Quantitative Differentiation Evidence for Dehydroadynerigenin digitaloside (CAS 52628-62-3)


Structural Distinction and Aglycone Identity: Δ16-Dehydroadynerigenin vs. Digitoxigenin Core

Dehydroadynerigenin digitaloside is distinguished from its co-occurring analog D16-Digitoxigenin by the identity of its aglycone core. While both compounds were isolated from Nerium oleander flowers and tested together as fraction HF2, the target compound is defined by the Δ16-dehydroadynerigenin genin, whereas the comparator is based on the Δ16-digitoxigenin scaffold [1]. This structural difference is critical for analytical specificity in metabolomics studies.

Cardenolide biosynthesis Nerium oleander metabolomics LC-MS dereplication

Sugar Moiety Differentiation: Digitaloside vs. Diginoside Glycosylation

Within the Δ16-dehydroadynerigenin glycoside subclass, the specific sugar attached is a key differentiator. This compound (digitaloside) contains a β-D-digitalose sugar. A closely related analog, Δ16-dehydroadynerigenin β-D-diginoside, contains a β-D-diginose sugar, differing only in the stereochemistry and substitution of the sugar moiety. Both were co-isolated from Nerium odorum leaves [1]. This subtle difference in glycosylation impacts physicochemical properties and potentially biological activity, as sugar moieties critically influence cardenolide binding to Na⁺/K⁺-ATPase [2].

Cardiac glycoside structure-activity relationship Natural product isolation Sugar stereochemistry

Physicochemical Characterization: Distinct LogP and Stability Profile

Dehydroadynerigenin digitaloside exhibits a calculated LogP of 3.14, indicating moderate lipophilicity . This value is distinct from more hydrophilic glycosides (e.g., dehydroadynerigenin glucosyldigitaloside, which contains an additional glucose unit) and influences its solubility profile in organic solvents versus aqueous buffers. The compound demonstrates stability for 3 years when stored as a powder at -20°C .

Pre-formulation studies Solubility profiling Reference standard storage

Procurement-Driven Application Scenarios for Dehydroadynerigenin digitaloside (CAS 52628-62-3)


Analytical Reference Standard for Nerium oleander Metabolite Profiling

Use as a certified reference standard for the identification and quantification of Δ16-dehydroadynerigenin β-D-digitaloside in plant extracts via UPLC-ESI-MS/MS or HPLC-DAD. The compound's distinct retention time and MS/MS fragmentation pattern, as characterized in structural analyses of diastereomeric cardiac glycosides, enables precise dereplication in complex Nerium oleander metabolomics studies [1]. This prevents misidentification with other Δ16-dehydroadynerigenin glycosides or genins.

In Vitro Cardiotonic Activity Screening and Mechanistic Studies

Employ as a defined chemical probe in isolated heart preparations (e.g., Langendorff) or cellular contractility assays to investigate positive inotropic mechanisms. The compound, as part of the active HF2 fraction, demonstrated a potent positive inotropic effect by increasing contractility and coronary flow without altering heart rate in isolated rabbit hearts [2]. This specific pharmacological fingerprint warrants further investigation into its binding kinetics to specific Na⁺/K⁺-ATPase isoforms.

Structure-Activity Relationship (SAR) Studies on Cardenolide Glycosylation

Utilize this compound as a key member of a focused library of Δ16-dehydroadynerigenin glycosides (alongside the diginoside and glucosyldigitaloside analogs) to dissect the contribution of the β-D-digitalose sugar to Na⁺/K⁺-ATPase inhibition potency and cytotoxicity. Comparative studies with its diginoside counterpart can reveal how subtle changes in sugar stereochemistry modulate biological activity [3].

Pre-formulation Solubility and Stability Assessment

Conduct pre-formulation studies to determine optimal solvent systems and storage conditions. Based on its LogP of 3.14 and established solubility in DMSO, chloroform, and ethyl acetate [4], researchers can develop robust protocols for in vitro assays. The documented 3-year stability at -20°C provides confidence in long-term stock solution integrity.

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